1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea
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Overview
Description
1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea typically involves the reaction of 5-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde with isopropylamine and a suitable urea derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and optimized to achieve high throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may block a receptor called CSF-IR, preventing the attachment of macrophage colony-stimulating factor (M-CSF) and thereby inhibiting the accumulation of immune cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
- 3-(Trifluoromethyl)pyridine-2-carboxylic acid
- 5-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3O/c1-6(2)18-10(19)17-5-9-8(11(13,14)15)3-7(12)4-16-9/h3-4,6H,5H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMHMQJGMHSUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=C(C=C(C=N1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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